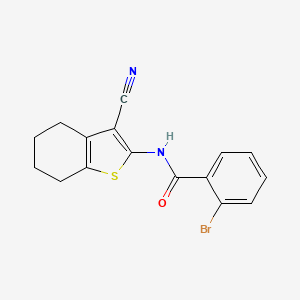

2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

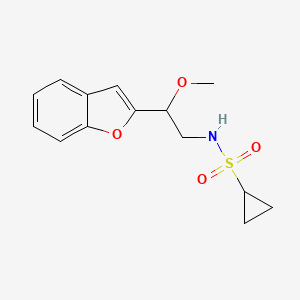

“2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide” is a chemical compound . It is used as a building block for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Synthesis Analysis

The synthesis of similar compounds involves substitutive deamination with tert-butyl nitrite (t-BuONO) and copper (II) bromide (CuBr2) in acetonitrile .Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis

The boiling point of a similar compound, “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-dimethoxybenzamide”, is predicted to be 496.0±45.0 °C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound’s structural features make it a potential candidate for antimicrobial research. Studies have shown that derivatives of this class exhibit inhibitory effects against various microorganisms. For instance, compound 12 demonstrated significant activity against Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus . Investigating its mechanism of action and optimizing its potency could lead to novel antimicrobial agents.

Catalysis and Organic Synthesis

The presence of a thiophene ring in the structure suggests potential catalytic applications. Researchers have explored related compounds for protodeboronation reactions, which are crucial in organic synthesis. The compound’s reactivity and stability could be harnessed for selective transformations . Further investigations into its catalytic properties are warranted.

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives, including those structurally related to our compound, have demonstrated anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising effects . Exploring the potential of our compound in pain management and inflammation modulation is an exciting avenue.

Wirkmechanismus

Target of Action

2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide primarily targets the c-Jun N-terminal kinases (JNKs), specifically JNK2 and JNK3. These kinases are part of the mitogen-activated protein kinase (MAPK) family and play crucial roles in regulating cellular processes such as apoptosis, inflammation, and stress responses . By inhibiting JNK2 and JNK3, 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can modulate these critical pathways.

Mode of Action

2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide interacts with the ATP-binding site of JNK2 and JNK3. The compound’s 3-cyano group forms a hydrogen bond with the hinge region of the ATP-binding site, effectively blocking ATP access and inhibiting kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling cascade.

Biochemical Pathways

The inhibition of JNK2 and JNK3 by 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide affects several biochemical pathways. Key pathways include the apoptosis pathway, where inhibition of JNKs can prevent cell death in response to stress signals, and the inflammatory pathway, where JNK inhibition can reduce the production of pro-inflammatory cytokines . These effects can lead to reduced inflammation and increased cell survival.

Pharmacokinetics

The pharmacokinetics of 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues expressing high levels of JNK2 and JNK3. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide include the inhibition of JNK-mediated phosphorylation events, leading to decreased apoptosis and inflammation. At the cellular level, this results in enhanced cell survival and reduced inflammatory responses, which can be beneficial in conditions characterized by excessive cell death and inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide. For instance, acidic environments may affect the compound’s stability, while high temperatures could accelerate its degradation. Additionally, interactions with other proteins or small molecules in the cellular environment can modulate its inhibitory effects on JNK2 and JNK3 .

: N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as JNK inhibitors

Eigenschaften

IUPAC Name |

2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c17-13-7-3-1-6-11(13)15(20)19-16-12(9-18)10-5-2-4-8-14(10)21-16/h1,3,6-7H,2,4-5,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVJDJGOECBNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2690673.png)

![Ethyl 3-(2-{2-[(allylamino)carbothioyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2690675.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2690676.png)

![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-6-fluoropyridine-3-carboxamide](/img/structure/B2690679.png)

![Methyl N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2690682.png)

![3-[(3,4-dimethylphenyl)imino]-1-isopropyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2690683.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2690685.png)

![1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2690691.png)